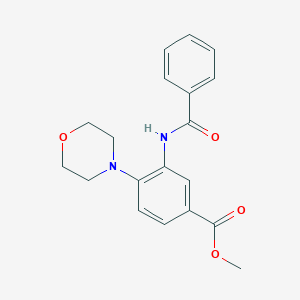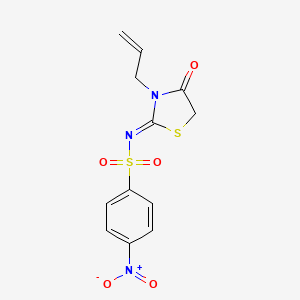
methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate, also known as MBB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamide derivatives, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate involves its ability to inhibit the activity of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting the activity of HDACs, methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate can increase the acetylation of histone proteins, which can lead to the activation of genes that are involved in various biological processes.
Biochemical and Physiological Effects:
methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate has been found to exhibit potent antitumor activity in various cancer cell lines. It has also been found to possess antiviral activity against several viruses, including herpes simplex virus type 1 (HSV-1). Additionally, methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate in lab experiments is its potent inhibitory activity against HDACs, which makes it a valuable tool for studying the role of histone acetylation in various biological processes. However, one of the limitations of using methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for the study of methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate. One area of interest is the development of methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of the role of methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate in the regulation of gene expression and its potential applications in epigenetic therapy. Additionally, further research is needed to investigate the potential side effects and toxicity of methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate in vivo.
Métodos De Síntesis
The synthesis of methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate involves the reaction of 3-aminobenzoic acid with benzoyl chloride, followed by the addition of 4-morpholinecarboxylic acid and methyl iodide. The resulting product is then purified through recrystallization to obtain pure methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate.
Aplicaciones Científicas De Investigación
Methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate has also been found to exhibit potent inhibitory activity against histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Propiedades
IUPAC Name |
methyl 3-benzamido-4-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-19(23)15-7-8-17(21-9-11-25-12-10-21)16(13-15)20-18(22)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQBKZFHDZNCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5841636.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)

![3-nitro-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841660.png)

![3-[(3,4,5-trimethoxybenzylidene)amino]-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5841684.png)


![3-(3,4-dimethoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5841705.png)


![1-[2-(methylthio)phenyl]-1H-tetrazole-5-thiol](/img/structure/B5841733.png)
![N-(4-{2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5841737.png)
![{2-[(diphenylmethyl)thio]ethyl}dimethylamine hydrochloride](/img/structure/B5841745.png)